4-methyl-N-[(oxolan-2-yl)methyl]-1,4-diazepane-1-carboxamide
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Overview
Description
4-methyl-N-[(oxolan-2-yl)methyl]-1,4-diazepane-1-carboxamide is a synthetic organic compound that belongs to the class of diazepanes. This compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms. The oxolan-2-yl group is a five-membered ring containing one oxygen atom, and it is attached to the diazepane ring via a methylene bridge. The compound also contains a carboxamide functional group, which is known for its stability and ability to form hydrogen bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(oxolan-2-yl)methyl]-1,4-diazepane-1-carboxamide typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving a diamine and a dihalide. For example, 1,4-diaminobutane can react with 1,4-dichlorobutane under basic conditions to form the diazepane ring.
Introduction of the Oxolan-2-yl Group: The oxolan-2-yl group can be introduced through a nucleophilic substitution reaction. For instance, oxirane (ethylene oxide) can react with the diazepane ring in the presence of a base to form the oxolan-2-yl group.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction. For example, the diazepane derivative can react with an acyl chloride or anhydride in the presence of a base to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(oxolan-2-yl)methyl]-1,4-diazepane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. This can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols, amines, or alkanes.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
4-methyl-N-[(oxolan-2-yl)methyl]-1,4-diazepane-1-carboxamide has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound may have potential therapeutic applications, such as acting as a drug candidate for the treatment of neurological disorders or infections.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(oxolan-2-yl)methyl]-1,4-diazepane-1-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The oxolan-2-yl group can enhance the compound’s binding affinity and specificity, while the diazepane ring can provide structural stability and flexibility.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: The compound may act as an agonist or antagonist by binding to receptor sites and modulating their activity.
Ion Channels: The compound may affect ion channel function by altering their gating mechanisms or ion selectivity.
Comparison with Similar Compounds
4-methyl-N-[(oxolan-2-yl)methyl]-1,4-diazepane-1-carboxamide can be compared with other similar compounds, such as:
4-methyl-2-[(oxolan-2-yl)methoxy]aniline: This compound contains a similar oxolan-2-yl group but has an aniline instead of a diazepane ring.
4-methyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine: This compound contains a cyclohexane ring instead of a diazepane ring.
N-[(2R,3S)-(3-hydroxyoxolan-2-yl)methyl]pyridinium: This compound contains a pyridinium ring and a hydroxyl group on the oxolan-2-yl group.
Uniqueness
The uniqueness of this compound lies in its combination of a diazepane ring, an oxolan-2-yl group, and a carboxamide functional group. This combination provides the compound with unique structural and functional properties, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
4-methyl-N-(oxolan-2-ylmethyl)-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-14-5-3-6-15(8-7-14)12(16)13-10-11-4-2-9-17-11/h11H,2-10H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSYOMHMSJGIJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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